![molecular formula C30H51N3O6 B14496456 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) CAS No. 65157-96-2](/img/structure/B14496456.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dipropylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) typically involves the following steps:
Formation of the Benzene Core: The benzene ring is functionalized with oxy groups at the 1, 2, and 3 positions.
Attachment of N,N-Dipropylacetamide Groups: Each oxy group is then reacted with N,N-dipropylacetamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: Similar structure but with acetic acid groups instead of N,N-dipropylacetamide.
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetyl chloride: Contains acetyl chloride groups instead of N,N-dipropylacetamide.
Gallamine Triethiodide: Another compound with a benzene core and multiple functional groups, used as a muscarinic receptor antagonist.
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide) is unique due to its specific substitution pattern on the benzene ring and the presence of N,N-dipropylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65157-96-2 |
|---|---|
Molekularformel |
C30H51N3O6 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
2-[2,3-bis[2-(dipropylamino)-2-oxoethoxy]phenoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C30H51N3O6/c1-7-16-31(17-8-2)27(34)22-37-25-14-13-15-26(38-23-28(35)32(18-9-3)19-10-4)30(25)39-24-29(36)33(20-11-5)21-12-6/h13-15H,7-12,16-24H2,1-6H3 |
InChI-Schlüssel |
KHCISGDRLIDVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)COC1=C(C(=CC=C1)OCC(=O)N(CCC)CCC)OCC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


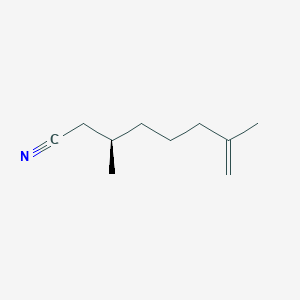
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
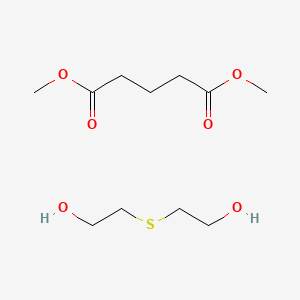
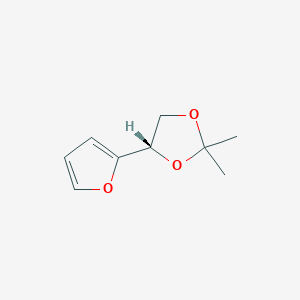
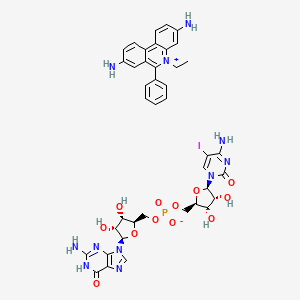
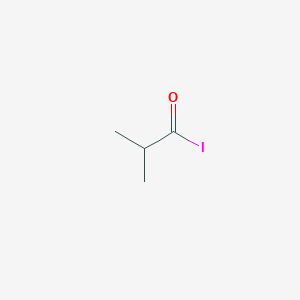
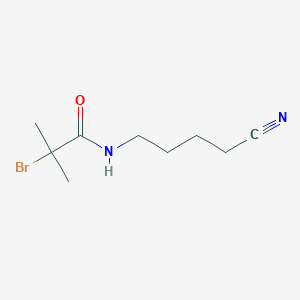
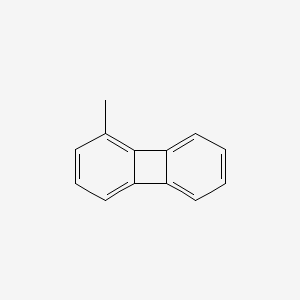

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


